molecular formula C10H11N3O3 B14733783 (2-Benzyl-2-carbamoylhydrazinylidene)acetic acid CAS No. 5579-45-3

(2-Benzyl-2-carbamoylhydrazinylidene)acetic acid

Cat. No.: B14733783
CAS No.: 5579-45-3
M. Wt: 221.21 g/mol
InChI Key: SKROSFIAYHUERR-UHFFFAOYSA-N
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Description

(2-Benzyl-2-carbamoylhydrazinylidene)acetic acid is an organic compound with a unique structure that includes a benzyl group, a carbamoyl group, and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzyl-2-carbamoylhydrazinylidene)acetic acid typically involves the reaction of benzyl hydrazine with acetic acid derivatives under controlled conditions. One common method includes the use of benzyl hydrazine and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which is then hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(2-Benzyl-2-carbamoylhydrazinylidene)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylidene derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

(2-Benzyl-2-carbamoylhydrazinylidene)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Benzyl-2-carbamoylhydrazinylidene)acetic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its hydrazinylidene moiety allows it to act as a nucleophile, participating in reactions that modify biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    Benzylidene derivatives: Compounds with similar benzylidene structures.

    Carbamoyl hydrazine derivatives: Compounds with similar carbamoyl and hydrazine functionalities.

Uniqueness

(2-Benzyl-2-carbamoylhydrazinylidene)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

5579-45-3

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

2-[benzyl(carbamoyl)hydrazinylidene]acetic acid

InChI

InChI=1S/C10H11N3O3/c11-10(16)13(12-6-9(14)15)7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,11,16)(H,14,15)

InChI Key

SKROSFIAYHUERR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C(=O)N)N=CC(=O)O

Origin of Product

United States

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